Cas no 93889-87-3 (2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]-)
2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]-
-
- Inchi: 1S/C10H6Cl3NS/c1-6(4-14)5-15-10-3-8(12)7(11)2-9(10)13/h2-3H,1,5H2
- InChI Key: FFVFFJSFUCKNRD-UHFFFAOYSA-N
- SMILES: C(#N)C(CSC1=CC(Cl)=C(Cl)C=C1Cl)=C
2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25421578-1.0g |
2-{[(2,4,5-trichlorophenyl)sulfanyl]methyl}prop-2-enenitrile |
93889-87-3 | 95% | 1.0g |
$0.0 | 2022-12-02 |
2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]- Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]-
Introduction to 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl] and Its Significance in Modern Chemical Research
2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl], with the CAS number 93889-87-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a nitrile group and a thioether moiety linked to a trichlorophenyl ring. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 93889-87-3 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature. Its molecular structure, consisting of an acrylic backbone modified by a thioether group attached to a trichlorophenyl substituent, positions it as a versatile building block in organic synthesis. This structural configuration allows for further functionalization, making it particularly useful in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in the applications of 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl] due to its potential role in medicinal chemistry. The trichlorophenyl moiety is known for its electron-withdrawing properties, which can influence the reactivity and electronic distribution of the molecule. This feature is particularly advantageous in designing molecules with specific biological activities. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents targeting various diseases.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. The nitrile group can participate in nucleophilic addition reactions, while the thioether linkage provides a site for palladium-catalyzed coupling reactions such as Suzuki or Stille couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores. The ability to modify both the trichlorophenyl ring and the acrylic backbone offers chemists a high degree of flexibility in designing molecules with tailored properties.
Recent advancements in synthetic methodologies have further enhanced the appeal of 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline its preparation and subsequent transformations. These methods not only improve yield but also reduce reaction times, making the compound more accessible for large-scale applications. Moreover, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts.
The pharmaceutical industry has been particularly interested in exploring derivatives of this compound for their potential therapeutic effects. Studies have shown that modifications to the trichlorophenyl ring can modulate binding affinity to biological targets. For example, analogs with varying degrees of chlorination have been investigated for their activity against infectious diseases and inflammatory conditions. The thioether group also plays a crucial role in determining the pharmacokinetic properties of these derivatives.
In addition to pharmaceutical applications, 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl] has found utility in materials science. Its ability to undergo polymerization reactions makes it a candidate for developing novel polymers with specific mechanical and thermal properties. Researchers are exploring its use in creating high-performance coatings and adhesives that exhibit enhanced durability and chemical resistance.
The environmental impact of using CAS number 93889-87-3 compounds has also been carefully evaluated. While no direct evidence suggests toxicity concerns at typical usage levels, regulatory agencies recommend adherence to standard safety protocols during handling and disposal. Efforts are ongoing to develop more sustainable synthetic routes that reduce environmental footprint without compromising efficacy.
Looking ahead, the future prospects for 2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl] appear promising. Continued research into its derivatives is expected to yield new insights into its potential applications across multiple industries. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into practical solutions that address global challenges.
In conclusion,CAS number 93889-87-3 represents a significant advancement in chemical synthesis with wide-ranging implications for drug discovery and material science. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative solutions. As research progresses,the full potential of this compound will undoubtedly continue to unfold, offering new opportunities for scientific discovery and industrial innovation.
93889-87-3 (2-Propenenitrile, 2-[[(2,4,5-trichlorophenyl)thio]methyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)